molecular formula C13H14NO5S- B12347413 2H-1,2-Benzothiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1-methylethyl ester, 1,1-dioxide

2H-1,2-Benzothiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1-methylethyl ester, 1,1-dioxide

Cat. No.: B12347413
M. Wt: 296.32 g/mol
InChI Key: BWUYFYQKAXMCRD-UHFFFAOYSA-M
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Description

Isopropyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a chemical compound known for its diverse applications in medicinal chemistry. This compound is a derivative of the 1,2-benzothiazine family, which is recognized for its pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide typically involves the reaction of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid with isopropyl alcohol under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid, which facilitates the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Isopropyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Isopropyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response. Additionally, it may interact with DNA through intercalation or groove binding, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Meloxicam: A nonsteroidal anti-inflammatory drug with a similar structure.

    Piroxicam: Another anti-inflammatory drug that shares the benzothiazine core.

    Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide: A closely related ester derivative

Uniqueness

Isopropyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is unique due to its specific ester group, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This uniqueness makes it a valuable compound for developing new therapeutic agents with improved efficacy and safety profiles .

Properties

Molecular Formula

C13H14NO5S-

Molecular Weight

296.32 g/mol

IUPAC Name

3-carboxy-2-methyl-1,1-dioxo-5-propan-2-yl-1λ6,2-benzothiazin-4-olate

InChI

InChI=1S/C13H15NO5S/c1-7(2)8-5-4-6-9-10(8)12(15)11(13(16)17)14(3)20(9,18)19/h4-7,15H,1-3H3,(H,16,17)/p-1

InChI Key

BWUYFYQKAXMCRD-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=C2C(=CC=C1)S(=O)(=O)N(C(=C2[O-])C(=O)O)C

Origin of Product

United States

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